molecular formula C13H12BrNO2 B3268877 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid CAS No. 49844-30-6

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

Cat. No.: B3268877
CAS No.: 49844-30-6
M. Wt: 294.14 g/mol
InChI Key: IKKWCVPCDRSPTA-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid (CAS 49844-30-6) is a carbazole derivative offered with a high purity level of ≥98% . This compound is a solid with a molecular formula of C₁₃H₁₂BrNO₂ and a molecular weight of 294.14 g/mol . It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . The bromine substituent on the carbazole scaffold makes it a valuable synthetic intermediate for various research applications, including medicinal chemistry and materials science. It is particularly useful for constructing more complex molecules through cross-coupling reactions and as a precursor for further functionalization. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c14-7-4-5-11-10(6-7)8-2-1-3-9(13(16)17)12(8)15-11/h4-6,9,15H,1-3H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKWCVPCDRSPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198088
Record name 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49844-30-6
Record name 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49844-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid typically involves the bromination of tetrahydro-1H-carbazole-1-carboxylic acid. The reaction conditions include the use of brominating agents such as bromine (Br2) in the presence of a suitable solvent like dichloromethane (DCM) at controlled temperatures.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and purity of the final product. The process involves careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound exhibits various biological activities, such as antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals targeting various diseases.

  • Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 6-bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid to related compounds are summarized below, with key differences highlighted:

Table 1: Structural and Functional Comparison of Tetrahydrocarbazole Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Data Reference
This compound Br (C6), COOH (C1) 291.14 ¹H/¹³C NMR as above; synthesized via ester hydrolysis .
6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid Cl (C6), COOH (C1) 249.69 Similar synthesis route; lower molecular weight due to Cl vs. Br substitution.
6-Bromo-9-ethyl-2,3,4,9-tetrahydro-carbazol-1-one Br (C6), C=O (C1), ethyl (N9) 292.18 Ketone instead of carboxylic acid; ¹H NMR: δ 7.63 (br s, NH), 2.73–2.64 (m, CH₂) .
6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one CH₃ (C6), C=O (C1) 201.27 Methyl substituent; similarity score 0.79 to target compound .
8-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Br (C8), pyridine-fused ring 253.15 Different ring system (pyridoindole vs. carbazole); similarity score 0.71 .
6-Bromoaplysinopsin Brominated indole derivative with thiourea 356.24 Serotonin receptor activity (Ki = 0.3 µM for 5-HT₂C) ; unrelated scaffold.

Key Analysis:

Halogen Substitution :

  • Bromine vs. chlorine at C6 alters molecular weight (Br: ~80 g/mol vs. Cl: ~35 g/mol) and steric/electronic profiles. Bromine’s larger size may enhance lipophilicity and influence binding interactions .
  • The 6-bromo derivative’s synthesis yield (87.6%) is comparable to its chloro analog, suggesting similar reactivity in hydrolysis reactions.

Functional Group Variations: Replacement of the carboxylic acid (COOH) with a ketone (C=O) or methyl group reduces polarity and hydrogen-bonding capacity, impacting solubility and target interactions .

This suggests that the 6-bromo-carbazole derivative may similarly interact with neurotransmitter receptors, though direct evidence is lacking. Pyridoindole analogs (e.g., 8-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) exhibit distinct pharmacophores due to fused pyridine rings, limiting direct comparison .

Synthetic Accessibility: The target compound’s synthesis via ester hydrolysis is straightforward (87.6% yield) , whereas 6-bromoaplysinopsin requires multi-step reactions involving thiosemicarbazide and phosphorus oxychloride .

Biological Activity

6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid (CAS No. 49844-30-6) is a brominated derivative of tetrahydro-1H-carbazole-1-carboxylic acid. This compound belongs to the class of indole derivatives and has garnered interest due to its diverse biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H12BrNO2
  • Molecular Weight : 294.14 g/mol
  • Melting Point : 229-230 °C

The biological activity of this compound is attributed to its ability to interact with various molecular targets and pathways. The compound may exert its effects through:

  • Binding to specific receptors or enzymes.
  • Modulation of signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that related indole derivatives can inhibit tumor cell growth in various cancer cell lines including prostate (DU-145), cervix (HeLa), lung adenocarcinoma (A549), liver (HepG2), and breast (MCF-7) cancers .
CompoundCell LineIC50 (µM)Mechanism
CA-4A5490.009–0.013Tubulin inhibition
Compound 7aSGC-79010.011–0.015Tubulin polymerization inhibition

Antimicrobial Activity

Some studies have suggested that carbazole derivatives possess antimicrobial properties against various pathogens. The specific activity of this compound against bacteria and fungi remains an area for further investigation.

Neuroprotective Effects

There is emerging evidence suggesting that compounds with a similar structure may offer neuroprotective benefits. This activity is hypothesized to be linked to their antioxidant properties and ability to modulate neuroinflammatory processes.

Case Studies

  • Study on Anticancer Properties :
    A study demonstrated that several carbazole derivatives showed potent anticancer activity through the inhibition of tubulin polymerization. The compound's effects were evaluated using MTT assays across different cancer cell lines, revealing significant cytotoxicity at low concentrations .
  • Neuroprotective Study :
    Another investigation explored the neuroprotective effects of related compounds in models of oxidative stress-induced neuronal damage. Results indicated that these compounds could reduce neuronal death by modulating oxidative stress pathways.

Q & A

Q. What software tools ensure data integrity and reproducibility in studies involving this compound?

  • Methodological Answer : Use ELN (Electronic Lab Notebook) platforms like LabArchives for real-time data logging. ChemDraw and MestReNova automate spectral analysis and peak assignments. AI-driven tools (e.g., TensorFlow) detect outliers in large datasets, reducing human error .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
Reactant of Route 2
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6-Bromo-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid

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